
3-(3-Bromo-5-methoxyphenyl)oxetane
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Overview
Description
3-(3-Bromo-5-methoxyphenyl)oxetane is a substituted oxetane featuring a bromine atom at the 3-position and a methoxy group at the 5-position of its aromatic ring. Its molecular formula is C₁₀H₁₁BrO₂ (molar mass: 259.10 g/mol), and it is used as an intermediate in organic synthesis and pharmaceutical development . The oxetane ring (a four-membered oxygen-containing heterocycle) confers unique physicochemical properties, including enhanced metabolic stability and polarity compared to larger cyclic ethers or linear chains . The bromine substituent provides a handle for further functionalization via cross-coupling reactions, while the methoxy group modulates electronic and steric effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a brominated phenyl ether derivative under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-5-methoxyphenyl)oxetane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl oxetanes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl oxetane.
Scientific Research Applications
3-(3-Bromo-5-methoxyphenyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methoxyphenyl)oxetane involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Oxetane Derivatives
Structural and Functional Group Comparisons
Substituent Effects on Physicochemical Properties
- 3-(3-Bromophenyl)oxetane (CAS 1044507-52-9) :
This analog lacks the 5-methoxy group, resulting in a lower molecular weight (213.07 g/mol) and higher lipophilicity (logD ~3.5–4.0) due to the absence of the electron-donating methoxy group. The bromine atom enhances reactivity in Suzuki-Miyaura couplings . - 3-(4-Methoxyphenyl)oxetane :
The para-methoxy group increases polarity compared to the meta-substituted bromo/methoxy analog, lowering logD (~2.8–3.2). This substitution pattern is less sterically hindered, favoring synthetic accessibility . - 3-(Nitromethylene)oxetane :
Used in energetic materials, this compound features a nitro group that drastically increases reactivity and detonation performance but reduces stability under basic conditions .
Stability and Reactivity
- pH Stability :
3-(3-Bromo-5-methoxyphenyl)oxetane is expected to exhibit stability across a wide pH range (pH 1–10), similar to other 3,3-diaryloxetanes . In contrast, oxetanes with electron-withdrawing groups (e.g., nitro) show reduced stability under acidic or basic conditions .
Lipophilicity (logD)
- This compound :
Estimated logD ~3.5–4.0 (experimental data pending). The bromine atom increases lipophilicity, while the methoxy group partially offsets this effect . - 3,3-Diaryloxetanes :
Average logD = 3.4 (range: 1.7–5.1), with electron-donating groups (e.g., methoxy) lowering logD by ~0.5–1.0 units compared to halogenated analogs .
Data Tables
Table 1: Physicochemical Properties of Selected Oxetanes
Compound | logD (pH 7.4) | Stability (pH 1–10) | Key Functional Groups |
---|---|---|---|
This compound | 3.5–4.0* | Stable | Br, OMe |
3-(4-Methoxyphenyl)oxetane | 2.8–3.2 | Stable | OMe |
3-(Nitromethylene)oxetane | N/A | Unstable above pH 8 | NO₂ |
3,3-Diphenyloxetane | 3.4 | Stable | Phenyl |
*Estimated based on substituent effects .
Biological Activity
The compound 3-(3-Bromo-5-methoxyphenyl)oxetane is a member of the oxetane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and effects on various cancer cell lines.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods that involve the coupling of brominated phenyl groups with oxetane moieties. The general synthetic route involves the use of bromo-substituted phenols and oxetanones under controlled conditions to ensure high yields and purity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against different human cancer cell lines. The biological evaluation revealed that this compound exhibits significant cytotoxicity, particularly against MCF-7 breast cancer cells. The IC50 values reported for several analogues in the same series ranged as low as 0.47 ± 0.02 μM, indicating potent antiproliferative activity (Table 1) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 0.47 ± 0.02 |
Other analogues (e.g., 5c , 5h ) | MDA-MB-231 | Variable |
Other analogues (e.g., 5k ) | PANC-1 | Variable |
The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated but appears to involve inhibition of tubulin polymerization. However, it has been noted that while some oxetane derivatives show weak inhibition of tubulin polymerization (IC50 > 20 μM), their cytotoxicity might arise from alternative biological targets .
Wound Healing Assays
In addition to cytotoxicity, the effect of this compound on cell migration was assessed using wound healing assays. Compounds similar to this compound were shown to inhibit migration in PANC-1 cells at concentrations higher than their respective IC50 values. This suggests a potential role in preventing metastasis, a critical factor in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the phenyl ring significantly influences the biological activity of oxetane derivatives. For instance, compounds with bromine or methoxy groups at strategic positions demonstrated enhanced antiproliferative activity compared to their unsubstituted counterparts. The presence of an unfunctionalized pendant phenyl ring at the 2-position also appears crucial for maintaining potency .
Case Studies
A notable case study involved the evaluation of a series of oxetane-containing compounds against various cancer cell lines. The results highlighted that structural modifications could lead to significant changes in biological activity, emphasizing the importance of detailed SAR analysis in drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives?
Michael addition reactions using 3-(nitromethylene)oxetane as a building block are effective. This involves 1,4-conjugate additions with brominated aromatic nucleophiles under mild conditions (THF/acetonitrile, 0–25°C). Maintain a 1:1.05 stoichiometric ratio (oxetane:nucleophile) to minimize side reactions. Yields typically range 60–85% for analogous compounds .
Q. How can thermal decomposition characteristics be experimentally determined?
Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at 5–10°C/min under nitrogen. For brominated oxetanes, decomposition onset temperatures often fall between 160–200°C. Pair with mass spectrometry (MS) to monitor gas evolution (e.g., HBr release) and calculate enthalpy using RDX (ΔHdec = 159 kJ/mol) as a reference .
Q. What structural characterization techniques are essential for substituted oxetanes?
Single-crystal X-ray diffraction (resolution < 0.8 Å) and multinuclear NMR (¹H, ¹³C, ¹⁴N) are critical. For brominated derivatives, analyze Br···O interactions (3.2–3.4 Å) and anisotropic displacement parameters to assess crystal stability. Hirshfeld surface analysis (CrystalExplorer V17.5) quantifies non-covalent interactions influencing sensitivity .
Q. What are standard protocols for sensitivity testing?
Follow BAM standards:
- Impact Sensitivity (IS): Use a fallhammer apparatus (threshold: ≥40 J for "less sensitive" classification).
- Friction Sensitivity (FS): Employ a Julius Peters apparatus (threshold: ≥360 N). Calibrate with RDX (IS = 7.4 J, FS = 120 N) for comparative analysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and empirical sensitivity data?
Implement a three-tier validation:
- Hirshfeld surface recalculation with updated electron density models.
- Small-scale sensitivity tests (BAM/SSRT) under controlled humidity.
- Molecular dynamics simulations to model crystal lattice responses. For brominated oxetanes, prioritize halogen···π interactions often missed in standard analyses .
Q. What computational strategies predict detonation performance?
Use multiscale modeling:
- Gas-phase DFT (B3LYP/6-311++G ):** Calculate heat of formation (ΔHf).
- EXPLO5 V6.04: Simulate detonation velocity (e.g., 6,950–7,686 m/s) and pressure (16.9–23.5 GPa) using the Becker-Kistiakowsky-Wilson equation.
- Materials Studio 8.0: Predict molecular packing via COMPASS II forcefield. Adjust oxygen balance for bromine’s electron-withdrawing effects .
Q. How to design primary explosive screening protocols?
Modified NATO STANAG 4489 standards:
- Phase 1: Thermal ignition (300°C heated copper block).
- Phase 2: Deflagration-to-detonation transition (DDT) in steel tubes.
- Phase 3: Small-scale shock reactivity testing (SSRT) with <100 mg samples. Monitor Br₂ gas evolution via UV-Vis (λmax = 415 nm) to assess halogen-driven decomposition .
Q. Which structural modifications improve thermal stability without compromising performance?
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(3-bromo-5-methoxyphenyl)oxetane |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-3-7(2-9(11)4-10)8-5-13-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
WKZXZQSGIYAALE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2COC2)Br |
Origin of Product |
United States |
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